molecular formula C16H20BrN3O2 B8153692 tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate

tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B8153692
M. Wt: 366.25 g/mol
InChI Key: HMOFKHGPPMPPSJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C16H22BrN3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The compound is characterized by the presence of a tert-butyl carbamate group, which is commonly used as a protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and reduction reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can modify the functional groups on the pyrazole ring .

Scientific Research Applications

tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(4-bromophenyl)ethyl)carbamate
  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
  • tert-Butyl (1-(4-bromophenyl)ethyl)carbamate

Uniqueness

tert-Butyl (2-(4-(4-bromophenyl)-1H-pyrazol-1-yl)ethyl)carbamate is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-[4-(4-bromophenyl)pyrazol-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)18-8-9-20-11-13(10-19-20)12-4-6-14(17)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOFKHGPPMPPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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